

Prunellin's Efficacy Against Diverse HIV-1 Strains: A Comparative Analysis

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Compound of Interest

Compound Name: *prunellin*

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A comprehensive review of existing in-vitro studies reveals that **prunellin**, a sulfated polysaccharide isolated from *Prunella vulgaris*, demonstrates consistent inhibitory activity against a range of Human Immunodeficiency Virus Type 1 (HIV-1) strains. This guide synthesizes key experimental findings, offering researchers, scientists, and drug development professionals a comparative overview of **prunellin**'s antiviral efficacy, its mechanism of action, and the methodologies employed in its evaluation.

Quantitative Efficacy of Prunellin Against HIV-1 Strains

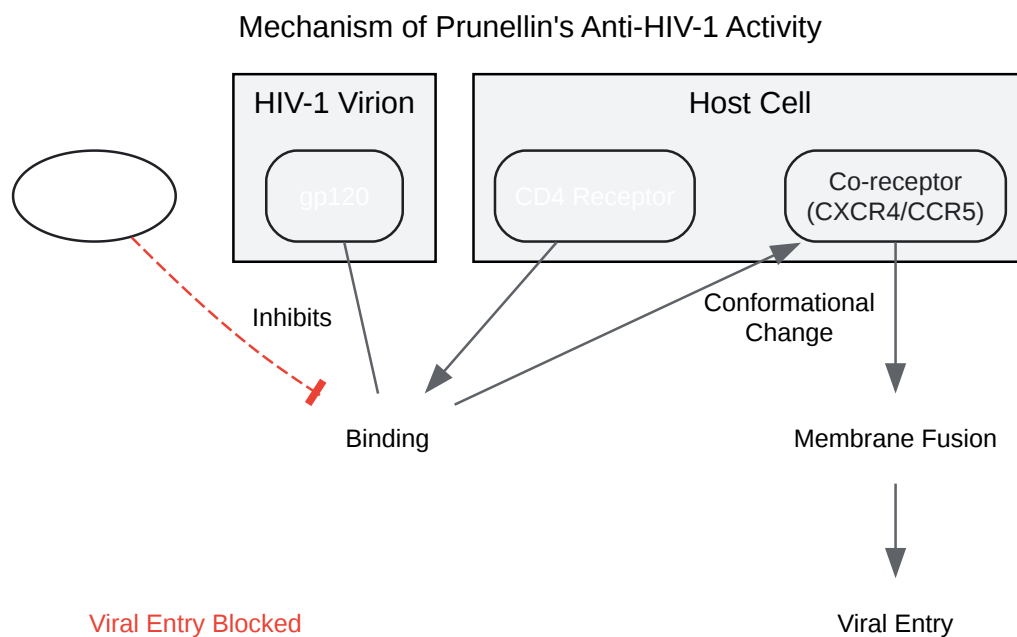
Prunellin exhibits potent anti-HIV-1 activity across different viral tropisms, effectively inhibiting X4-tropic, R5-tropic, and dual-tropic strains. The following table summarizes the 50% inhibitory concentration (IC50) and 90% inhibitory concentration (IC90) of aqueous extracts of *Prunella vulgaris*, where **prunellin** is the primary active compound, against various HIV-1 strains.^[1] Additionally, effective concentrations of a purified extract in different cell lines are presented.^[2]

HIV-1 Strain/Cell Line	Tropism	IC50 (µg/mL)	IC90 (µg/mL)	Effective Concentration (µg/mL)
NL4-3	X4-tropic	~0.8[1]	~3[1]	
AD8	R5-tropic	~0.8[1]	~3[1]	
256	Dual-tropic	~0.8[1]	~11[1]	
MT-4 (lymphoid)	6[2]			
U937 (monocytoid)	30[2]			
PBMCs	12.5[2]			

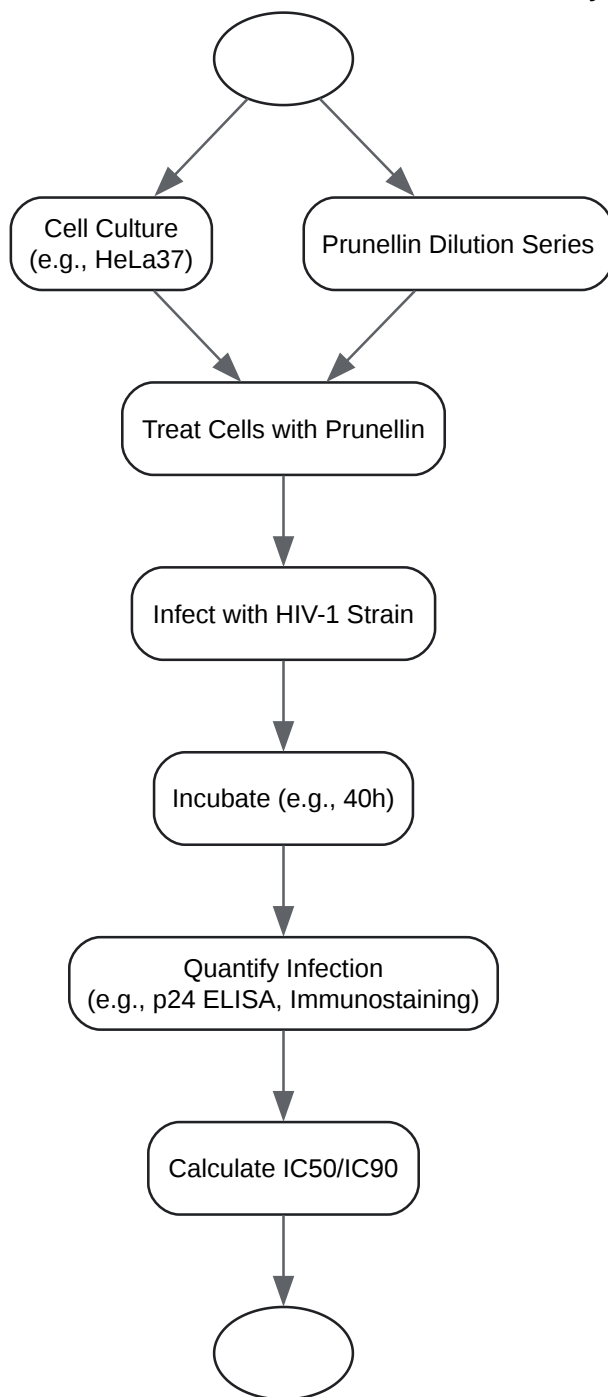
Mechanism of Action: Inhibition of Viral Entry

Prunellin's primary mechanism of anti-HIV-1 action is the inhibition of viral entry into the host cell.[1][3][4] This is achieved by interfering with the initial stages of the viral life cycle. Specifically, **prunellin**, a water-soluble anionic polysaccharide with a molecular weight of approximately 10 kDa, has been shown to disrupt the binding of the HIV-1 envelope glycoprotein gp120 to the CD4 receptor on the surface of permissive cells.[1][2] This blockage of the CD4-gp120 interaction is a critical step in preventing the subsequent conformational changes required for co-receptor binding and membrane fusion.[2] Studies have also indicated that **prunellin** can inhibit post-binding events, suggesting a multi-faceted approach to blocking viral entry.[1][3][4]

The following diagram illustrates the proposed mechanism of action:



Experimental Workflow for Prunellin's Anti-HIV-1 Activity Assessment

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